molecular formula C24H25ClFN5O4 B12421065 afatinib N-oxide CAS No. 2413212-11-8

afatinib N-oxide

Cat. No.: B12421065
CAS No.: 2413212-11-8
M. Wt: 501.9 g/mol
InChI Key: IABSYXLQTGEUIV-CWDCEQMOSA-N
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Description

Afatinib N-oxide is a derivative of afatinib, a well-known epidermal growth factor receptor inhibitor. Afatinib itself is an anilino-quinazoline compound that irreversibly inhibits the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is formed as a result of the oxidation of afatinib and is considered an impurity in the synthesis of afatinib .

Chemical Reactions Analysis

Afatinib N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction of this compound can revert it back to afatinib.

    Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Afatinib N-oxide is primarily studied as an impurity in the synthesis of afatinib. Its presence and formation are important for understanding the stability and degradation pathways of afatinib. Research on this compound helps in optimizing the synthesis process of afatinib to minimize impurities and improve the overall yield and quality of the final product .

In the field of medicinal chemistry, studying the impurities and degradation products of pharmaceutical compounds like afatinib is crucial for ensuring the safety and efficacy of the drug. This compound, being an impurity, provides insights into the chemical behavior of afatinib under various conditions .

Mechanism of Action

The mechanism of action of afatinib N-oxide is not well-studied, as it is primarily considered an impurity. afatinib itself exerts its effects by covalently binding to the kinase domains of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This binding results in the irreversible inhibition of tyrosine kinase autophosphorylation, thereby blocking the downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Afatinib N-oxide can be compared with other similar compounds, such as:

This compound is unique in that it is an oxidized derivative of afatinib and is primarily studied as an impurity. Its presence and formation are important for understanding the stability and degradation pathways of afatinib, which is not the case for erlotinib and gefitinib .

Properties

CAS No.

2413212-11-8

Molecular Formula

C24H25ClFN5O4

Molecular Weight

501.9 g/mol

IUPAC Name

(E)-4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide

InChI

InChI=1S/C24H25ClFN5O4/c1-31(2,33)8-3-4-23(32)30-21-11-17-20(12-22(21)35-16-7-9-34-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

IABSYXLQTGEUIV-CWDCEQMOSA-N

Isomeric SMILES

C[N+](C)(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)[O-]

Canonical SMILES

C[N+](C)(CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)[O-]

Origin of Product

United States

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